3-(3-Thienyl)-2-propyn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGIHHGUVGWIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479440 | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-75-3 | |
| Record name | 3-(3-Thienyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Pathways of 3 3 Thienyl 2 Propyn 1 Ol and Derivatives
Transformations Involving the Propargylic Alcohol Functionality
The propargylic alcohol group is the primary site of reactivity in 3-(3-thienyl)-2-propyn-1-ol, enabling a variety of synthetically useful transformations. These include notable rearrangement reactions that restructure the carbon skeleton to form α,β-unsaturated carbonyl compounds, as well as oxidation reactions that convert the alcohol to the corresponding aldehyde or ketone.
Rearrangement Reactions
Propargylic alcohols, including this compound, are prone to rearrangement reactions, which are often catalyzed by acids or transition metals. These reactions typically involve the 1,3-transposition of the hydroxyl group, leading to the formation of thermodynamically more stable conjugated systems.
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a terminal propargylic alcohol like this compound, the expected product is an α,β-unsaturated aldehyde.
The classical mechanism proceeds through three main steps:
Protonation: The hydroxyl group is rapidly protonated by the acid catalyst. wikipedia.org
1,3-Hydroxyl Shift: This is the slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group to form an allene intermediate. wikipedia.org
Tautomerization and Deprotonation: The resulting allenol tautomerizes to the more stable α,β-unsaturated carbonyl compound, followed by deprotonation. wikipedia.org
While traditionally requiring strong acids, the harsh conditions can lead to side reactions. Consequently, numerous milder, catalyzed versions have been developed using transition-metal and Lewis acid catalysts. wikipedia.org These catalyzed variants offer improved yields, shorter reaction times, and better stereoselectivity. wikipedia.org Gold, ruthenium, silver, and indium-based catalysts have proven effective. wikipedia.orgresearchgate.net For instance, gold(I) complexes can activate the alkyne π-system, facilitating the rearrangement under neutral conditions. researchgate.netresearchgate.net Rhenium-oxo complexes have also been shown to efficiently catalyze the Meyer-Schuster rearrangement of various propargylic alcohols to the corresponding α,β-unsaturated products with high E-stereoselectivity under neutral conditions.
While specific data for this compound is not abundant in readily available literature, the general reactivity of heteroaromatic propargylic alcohols suggests it would be a suitable substrate for these transformations. The reaction conditions would likely be optimized depending on the chosen catalyst.
Table 1: Examples of Catalysts Used in Meyer-Schuster Rearrangements
| Catalyst Type | Specific Catalyst Example | Typical Conditions | Product Type from Terminal Alcohols |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Heating in solvent (e.g., Toluene) | α,β-Unsaturated Aldehyde |
| Lewis Acid | Indium(III) chloride (InCl₃) | Microwave irradiation | α,β-Unsaturated Aldehyde |
| Transition Metal | [(NHC)AuCl]/Ag(I) salt | Methanol/Water, 60°C | α,β-Unsaturated Ketone/Aldehyde |
| Transition Metal | Rhenium-oxo complexes | Neutral conditions | α,β-Unsaturated Aldehyde (E-isomer) |
This table represents general findings for propargylic alcohols and is expected to be applicable to thienyl derivatives.
Beyond the Meyer-Schuster rearrangement, the propargylic scaffold of this compound and its derivatives can participate in other mechanistically distinct rearrangements, particularly sigmatropic rearrangements. These reactions are powerful tools for carbon-carbon bond formation and molecular complexity generation.
A key example is the rsc.orgnih.gov-sigmatropic rearrangement . This type of rearrangement is common for propargylic systems where the oxygen of the alcohol is connected to another atom (e.g., sulfur, nitrogen, or a carbanionic center), forming an ylide or a similar intermediate. wikipedia.org For instance, derivatives of this compound, such as propargyl thioethers, can undergo a rsc.orgnih.gov-sigmatropic rearrangement when converted into a sulfonium ylide intermediate. nih.govrsc.org This process typically involves the formation of an allene.
Rhodium-catalyzed reactions of tertiary propargylic alcohols with diazoacetates can also proceed through the formation of an oxonium ylide, which then undergoes a rsc.orgnih.gov-sigmatropic rearrangement to produce highly functionalized allenes, often with excellent enantioselectivity. nih.gov Another related transformation is the rsc.orgnih.gov-Wittig rearrangement, which involves the rearrangement of carbanions derived from allyl or propargyl ethers. wikipedia.orgnih.gov
These rearrangements offer alternative pathways to structurally diverse products that are not accessible through the Meyer-Schuster pathway. The choice of reagents and reaction conditions dictates which rearrangement pathway is favored.
Oxidation Reactions
The primary alcohol of this compound can be oxidized to the corresponding α,β-unsaturated aldehyde, 3-(3-thienyl)-2-propynal. This transformation is a fundamental process in organic synthesis, providing a key building block for further elaboration. A variety of oxidative methods, ranging from classical stoichiometric reagents to modern catalytic and electrochemical processes, can be employed.
Recent advancements in electro-organic synthesis have provided novel, environmentally benign methods for the transformation of propargylic alcohols. One such development is the electrochemical oxidation of terminal propargylic alcohols to form unique dioxo-orthoester derivatives. rsc.org This metal-free method represents a straightforward approach to a previously unexplored class of compounds. The reaction efficiently converts readily accessible secondary propargylic alcohols with terminal alkynes into these complex orthoesters under mild conditions. rsc.org
While the initial report does not specifically detail the use of thiophene-derived substrates, the broad substrate scope suggests that this compound could potentially undergo this transformation. The process is noted for its operational simplicity and the use of inexpensive starting materials. rsc.org Further research would be needed to confirm the viability and yields for this specific substrate.
A wide array of chemical methods are available for the oxidation of propargylic alcohols. Transition metal-based catalysts are highly efficient and selective for this purpose. amazonaws.com Catalytic systems using ruthenium or palladium are commonly employed. amazonaws.com
A practical and eco-friendly method for the aerobic oxidation of propargylic alcohols utilizes a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), and sodium chloride in toluene at room temperature. organic-chemistry.org This protocol uses molecular oxygen as the ultimate oxidant and has been shown to convert a broad scope of propargylic alcohols to the corresponding α,β-unsaturated alkynals or alkynones in good to excellent yields. organic-chemistry.org This method is particularly attractive as it avoids the use of stoichiometric amounts of toxic heavy metal oxidants.
Another approach involves the use of N-hydroxytetrafluorophthalimide (TFNHPI) as a stable electrochemical mediator for the oxidation of sensitive propargylic benzylic alcohols. nih.gov This green electrochemical protocol has proven effective for substrates that are often problematic in traditional thermal oxidation reactions, leading to the corresponding ketones in excellent yields. nih.gov
Table 2: Selected Methods for the Oxidation of Propargylic Alcohols
| Reagent/Catalyst System | Oxidant | Solvent | Product from this compound |
|---|---|---|---|
| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ (air) | Toluene | 3-(3-Thienyl)-2-propynal |
| SeO₂ | Varies | Dioxane | 3-(3-Thienyl)-2-propynal |
| TFNHPI (mediator) | Electrochemical | Varies | 3-(3-Thienyl)-2-propynal |
This table outlines general oxidative methods applicable to propargylic alcohols. Specific yields for this compound would require experimental validation.
Nucleophilic Activation at the Hydroxyl Group
The hydroxyl group (-OH) of this compound is inherently a poor leaving group for nucleophilic substitution reactions. Therefore, activation is required to enhance its reactivity. This is typically achieved by converting the hydroxyl group into a better leaving group, facilitating its displacement by a nucleophile.
Common strategies for the activation of alcohols, which are applicable to propargylic alcohols like this compound, include:
Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH2+). The resulting water molecule is an excellent leaving group.
Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form sulfonate esters (e.g., tosylates, mesylates). These are excellent leaving groups.
Conversion to Halides: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding alkyl halide. unco.edu The halide ion is a good leaving group.
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol with inversion of stereochemistry using triphenylphosphine (PPh3) and a diazodicarboxylate such as diethyl azodicarboxylate (DEAD). unco.edu The hydroxyl group is activated by forming an alkoxyphosphonium salt. unco.edu
These activation methods pave the way for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the propargylic position.
Reactivity of the Carbon-Carbon Triple Bond
The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles and a key participant in various cyclization reactions.
Electrophilic Additions to the Alkyne
The halogenation of propargyl alcohols like this compound can proceed through different pathways, often involving rearrangements to yield α,β-unsaturated carbonyl compounds known as enones. nih.gov These reactions are influenced by the specific halogenating agent, catalyst, and reaction conditions.
The Meyer-Schuster rearrangement is a key mechanistic pathway in the reaction of propargyl alcohols, leading to α,β-unsaturated ketones or aldehydes. nih.gov When this rearrangement is initiated by an electrophilic halogen source, it can lead to the formation of α-haloenones or β-haloenones. nih.gov
For instance, the reaction of a tertiary propargyl alcohol with an iodinating agent can result in a 1,2-aryl shift, leading to the formation of a β-iodoenone. nih.gov The regioselectivity of these reactions, determining whether the α- or β-haloenone is formed, can be controlled by the choice of catalyst and reaction conditions. nih.gov
| Reactant Type | Halogenating System | Major Product Type | Reference |
| Tertiary Propargyl Alcohol | NIS / TsOH | β,β-dihaloenone | nih.gov |
| Secondary Alkoxy Propargyl Alcohol | Iodine or NIS | α-iodo-α,β-unsaturated ester | nih.gov |
| Tertiary Propargyl Alcohol | I2 / Iodic Acid | β-iodoenone (via 1,2-aryl shift) | nih.gov |
Cyclization Reactions
The alkyne functionality in this compound is a versatile handle for constructing cyclic and heterocyclic systems through metal-catalyzed reactions.
Gold catalysts are exceptionally effective in promoting the dehydrative cyclization of propargylic alcohols to form various five-membered aromatic heterocycles. nih.gov These reactions are typically rapid, high-yielding, and can be performed under mild, open-flask conditions with low catalyst loadings. nih.gov
The general mechanism for these gold-catalyzed reactions involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack from a heteroatom (or an intermolecular attack from an external nucleophile followed by cyclization). mdpi.commdpi.com
Furan Synthesis: In the presence of a gold catalyst, this compound can undergo cycloisomerization to form a furan ring. The reaction can proceed through an intermolecular cascade when reacted with another alkyne in the presence of gold and copper catalysts. organic-chemistry.org
Pyrrole and Thiophene (B33073) Synthesis: By introducing a nitrogen or sulfur nucleophile, respectively, this methodology can be extended to the synthesis of pyrroles and thiophenes. The reaction involves the dehydrative cyclization of the appropriate heteroatom-substituted propargylic alcohol. nih.gov
| Catalyst | Nucleophile Source | Heterocycle Formed | Key Features | Reference |
| Gold(I) or Gold(III) | Internal Hydroxyl | Furan | Dehydrative cycloisomerization | nih.gov |
| Gold(I) or Gold(III) | External Amine | Pyrrole | Intermolecular addition then cyclization | nih.gov |
| Gold(I) or Gold(III) | External Thiol/Sulfide | Thiophene | Intermolecular addition then cyclization | nih.gov |
| Triazole-Gold (TA-Au) / Copper | External Alkyne | Substituted Furan | One-pot three-step cascade | organic-chemistry.org |
Ruthenium complexes can induce novel cyclization pathways for thiophene-containing propargyl alcohols, leading to the formation of fused polycyclic aromatic systems. A notable example is the reaction of a propargylic alcohol bearing a 3-thiophene group with a ruthenium complex, [Cp(PPh3)2RuCl], which results in the formation of a naphthothiophene system. nih.gov
The proposed mechanism involves the coordination of the ruthenium complex to the carbon-carbon triple bond. This is followed by a cyclization process where the thiophene ring attacks the inner carbon of the alkyne. nih.gov This key step forms the fused naphthothiophene core. Subsequent reaction with oxygen in the presence of a base like triethylamine (NEt3) leads to the formation of the corresponding naphthothiophene aldehyde in high yield. nih.gov This transformation represents a powerful method for constructing complex, fused heterocyclic scaffolds from relatively simple starting materials.
| Reactant | Catalyst | Product | Key Mechanistic Steps | Reference |
| Propargyl alcohol with a 3-thiophene group | [Cp(PPh3)2RuCl] | Naphthothiophene aldehyde | Ru-coordination to alkyne, intramolecular cyclization, oxidation | nih.gov |
Intramolecular Reactions Involving the Thiophene Moiety and the Propargyl Alcohol
Intramolecular C-H activation is a step-economical strategy for constructing fused ring systems. In thienylpropargyl alcohols, the proximity of the propargyl alcohol to the thiophene ring allows for directed C-H activation, typically catalyzed by transition metals like palladium or rhodium. For an isomer such as 1-(2-thienyl)-2-propyn-1-ol, the hydroxyl group can act as an internal directing group.
The reaction mechanism generally involves the coordination of the metal catalyst to the alkyne or the hydroxyl group. This brings the metal center close to a C-H bond on the thiophene ring (at the C3 position). A concerted metalation-deprotonation (CMD) event or oxidative addition can then occur, leading to the formation of a five- or six-membered metallacyclic intermediate. This fused metallaaromatic species can then undergo further reactions, such as reductive elimination or insertion, to generate functionalized, fused thienofuran or thienopyran systems. This approach provides a direct route to polycyclic heteroaromatics from simple precursors.
The inherent reactivity of the functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient and can rapidly build molecular complexity.
One notable example is the three-component tandem reaction involving a propargylic alcohol, carbon dioxide (CO₂), and a nucleophile like an amine or an alcohol. This reaction first proceeds through the carboxylative cyclization of CO₂ with the propargylic alcohol to form an α-alkylidene cyclic carbonate intermediate. In the presence of a nucleophile, this intermediate can undergo a subsequent reaction. For example, primary amines can react with the intermediate to form oxazolidinones, while secondary amines can yield β-oxopropylcarbamates.
Furthermore, copper-catalyzed reactions of thienylpropargyl alcohol derivatives can initiate tandem processes. For instance, the reaction of a 1-(o-acetamidophenyl)propargyl alcohol with a sulfonyl azide in the presence of a copper catalyst leads to a ketenimine intermediate. This intermediate is then trapped intramolecularly by the acetamide group, leading to the synthesis of 1,2-dihydro-2-iminoquinolines after aromatization. Such cascades demonstrate the utility of thienylpropargyl alcohols in constructing diverse and complex heterocyclic frameworks through carefully orchestrated reaction sequences.
Spectroscopic Characterization of 3 3 Thienyl 2 Propyn 1 Ol and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 3-(3-Thienyl)-2-propyn-1-ol by mapping the chemical environments of its hydrogen and carbon nuclei.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the alcohol proton, the methylene (B1212753) protons, and the three protons on the thiophene (B33073) ring.
The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift is variable depending on concentration and solvent due to hydrogen bonding. sapub.org The methylene protons (-CH₂-) adjacent to the oxygen and the alkyne group are expected to appear as a singlet or a triplet if coupled to the hydroxyl proton. Their chemical shift is influenced by the electronegative oxygen atom and the anisotropic effect of the triple bond, typically falling in the range of 4.0-4.5 ppm.
The protons on the 3-substituted thiophene ring will exhibit characteristic shifts in the aromatic region (approximately 7.0-7.5 ppm). Due to the substitution pattern, three distinct signals are expected, corresponding to the protons at positions 2, 4, and 5 of the ring. Their specific shifts and coupling patterns (doublets, doublet of doublets) are dictated by their proximity to the sulfur atom and the alkynyl substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OH | Variable (e.g., 1.5-3.0) | Broad Singlet |
| -CH₂- | ~4.3 | Singlet / Triplet |
| Thienyl H-2 | ~7.4 | Multiplet |
| Thienyl H-4 | ~7.1 | Multiplet |
| Thienyl H-5 | ~7.3 | Multiplet |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated: one for the methylene carbon, two for the acetylenic carbons, and four for the thiophene ring carbons (three protonated, one substituted).
The methylene carbon (-CH₂OH) is expected to resonate at approximately 50-60 ppm. The two sp-hybridized carbons of the alkyne group (C≡C) typically appear in the range of 70-90 ppm. The carbons of the thiophene ring resonate in the aromatic region, generally between 120 and 140 ppm. The carbon atom directly attached to the alkynyl group (C-3 of the thiophene ring) will be a quaternary carbon and is expected to show a weaker signal compared to the protonated carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming these assignments. miamioh.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂OH | ~51 |
| -C≡C-CH₂OH | ~83 |
| Thienyl-C≡C- | ~88 |
| Thienyl C-3 (quaternary) | ~122 |
| Thienyl C-2 | ~129 |
| Thienyl C-4 | ~125 |
| Thienyl C-5 | ~126 |
³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds and their metal complexes. uwindsor.ca If this compound were used as a ligand in a metal complex containing a phosphine (B1218219) co-ligand, or if the hydroxyl group were functionalized to include a phosphorus moiety, ³¹P NMR would be essential for characterization.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons on the thiophene ring, helping to assign their specific positions (H-2, H-4, and H-5). A cross-peak between the -OH and -CH₂- protons might also be observed, depending on the solvent and exchange rate.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). It would show cross-peaks connecting the signal for the -CH₂- protons to the methylene carbon signal, and each of the thienyl proton signals (H-2, H-4, H-5) to their corresponding carbon signals (C-2, C-4, C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different fragments of the molecule. Key expected correlations would include:
The methylene protons (-CH₂-) showing a cross-peak to the acetylenic carbons.
The thienyl protons showing correlations to the acetylenic carbons, confirming the connection of the thiophene ring to the propargyl unit.
The thienyl protons showing correlations to other carbons within the ring, confirming the ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness is due to intermolecular hydrogen bonding.
The carbon-carbon triple bond (C≡C) stretch of the internal alkyne is expected to produce a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The C-S stretching vibration within the thiophene ring typically appears in the fingerprint region, often around 600-800 cm⁻¹. Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹ (e.g., 3100 cm⁻¹), while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Thiophene (Ar-H) | C-H Stretch | ~3100 | Medium |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |
| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak-Medium |
| Thiophene | C=C Stretch | 1500 - 1600 | Medium |
| Alcohol (-C-O) | C-O Stretch | 1000 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₇H₆OS), the molecular weight is approximately 138.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z ≈ 138. Due to the natural abundance of the ³⁴S isotope, a smaller peak at M+2 (m/z ≈ 140) with an intensity of about 4.5% relative to the M⁺˙ peak would also be observed, which is characteristic of a sulfur-containing compound.
The fragmentation pattern provides structural clues. Common fragmentation pathways for propargyl alcohols include the loss of a hydrogen atom (M-1), the loss of the hydroxyl group (M-17), or the loss of the hydroxymethyl group (-CH₂OH, M-31). The thiophene ring is relatively stable, so a prominent fragment corresponding to the thienylpropargyl cation [C₇H₅S]⁺ at m/z 121 (after loss of OH) is likely. Further fragmentation could involve the cleavage of the thiophene ring, leading to characteristic sulfur-containing ions.
| m/z | Possible Fragment Ion | Associated Loss |
|---|---|---|
| 138 | [C₇H₆OS]⁺˙ | Molecular Ion (M⁺˙) |
| 137 | [C₇H₅OS]⁺ | -H |
| 121 | [C₇H₅S]⁺ | -OH |
| 109 | [C₆H₅S]⁺ | -CH₂OH |
| 97 | [C₄H₅S]⁺ | Thienylmethyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, with a molecular formula of C₇H₆OS, the exact mass can be calculated and then compared with the experimentally measured value.
No specific high-resolution mass spectrometry data for this compound were found in the available research literature.
A comprehensive search of scientific databases and journals did not yield specific experimental HRMS data for this compound. Typically, researchers would report the calculated exact mass versus the found (experimental) mass, often in a table format, to confirm the synthesis of the target molecule.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Compound Name | Theoretical Exact Mass (m/z) |
| C₇H₆OS | This compound | 138.0139 |
This table reflects the calculated theoretical mass. Experimental validation through HRMS is a standard characterization step but published data for this specific compound could not be located.
X-ray Crystallography for Definitive Solid-State Structure Determination
A detailed search of crystallographic databases and the scientific literature did not uncover any published single-crystal X-ray diffraction studies for this compound.
Consequently, specific crystallographic data, which would typically be presented in a detailed table, is not available. Such a table would include parameters like the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics.
Table 2: Placeholder for X-ray Crystallography Data of this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. However, no such data has been publicly reported for this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimental results are then compared to the calculated theoretical percentages based on the compound's proposed empirical formula. This comparison is a critical step in verifying the purity and elemental composition of a newly synthesized compound.
No specific experimental elemental analysis data for this compound could be located in the reviewed scientific literature.
For this compound (C₇H₆OS), the theoretical elemental composition can be calculated. Experimental validation would involve comparing these theoretical values with those obtained from combustion analysis.
Table 3: Theoretical vs. Experimental Elemental Analysis of this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.84 | Data not available |
| Hydrogen (H) | 4.38 | Data not available |
| Oxygen (O) | 11.58 | Data not available |
| Sulfur (S) | 23.20 | Data not available |
The theoretical percentages are provided for reference. The absence of reported experimental data prevents a direct comparison to validate the empirical formula.
Computational Investigations in the Chemistry of 3 3 Thienyl 2 Propyn 1 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties and has become an indispensable tool in modern chemical research. For 3-(3-Thienyl)-2-propyn-1-ol, DFT could provide significant understanding across several key areas.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This provides a detailed, step-by-step understanding of reaction mechanisms. For this compound, which features a reactive propargyl alcohol moiety, DFT could be used to explore various transformations, such as substitution reactions at the propargylic position or additions across the alkyne.
By modeling these reactions, it would be possible to calculate the activation energies for different potential pathways, thereby predicting the most likely reaction products under specific conditions. For instance, in a hypothetical nucleophilic substitution reaction, DFT could pinpoint the structure of the transition state and its associated energy barrier, clarifying whether the reaction proceeds via an S(_N)1 or S(_N)2-like mechanism. While specific studies on this molecule are lacking, research on other propargylic alcohols has successfully used DFT to examine enantioselectivity and reactivity in catalyzed substitution reactions.
Illustrative Data: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Calculated Transition State Energy (kcal/mol) | Predicted Mechanism |
|---|---|---|
| Pathway A (e.g., Acid-catalyzed rearrangement) | +25.4 | Stepwise |
| Pathway B (e.g., Base-catalyzed addition) | +18.7 | Concerted |
DFT methods can accurately predict spectroscopic data, which is crucial for the characterization of molecules. By calculating the magnetic shielding tensors of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be obtained.
For this compound, DFT calculations could generate theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can aid in the definitive assignment of signals, especially for the complex aromatic region of the thienyl group and the sp-hybridized carbons of the alkyne. Likewise, a calculated IR spectrum would help in assigning vibrational modes to specific functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H and C-S vibrations of the thiophene (B33073) ring.
Illustrative Data: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | DFT Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C≡C) | δ 85.2 ppm, δ 88.9 ppm | δ 84.7 ppm, δ 88.1 ppm |
| ¹H NMR (-CH₂OH) | δ 4.35 ppm | δ 4.31 ppm |
| IR ν(C≡C) | 2235 cm⁻¹ | 2230 cm⁻¹ |
| IR ν(O-H) | 3350 cm⁻¹ | 3345 cm⁻¹ |
The three-dimensional structure of a molecule dictates many of its physical and chemical properties. This compound possesses rotational freedom around the single bonds connecting the thienyl group to the alkyne and the methylene (B1212753) group to the alkyne. DFT calculations can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting conformation.
This process generates a potential energy surface, or energy landscape, which reveals the most stable low-energy conformers and the energy barriers between them. Understanding the preferred conformation is crucial for interpreting spectroscopic data and predicting how the molecule might interact with other species, such as enzymes or catalysts.
Ab Initio Calculations for Electronic Structure and Bonding
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of electronic structure and bonding.
For this compound, ab initio calculations could be employed to precisely determine properties like ionization potential, electron affinity, and the distribution of electron density. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's reactivity, indicating the likely sites for nucleophilic and electrophilic attack. Furthermore, a detailed analysis of the bonding, such as through Natural Bond Orbital (NBO) analysis, could quantify the delocalization of electrons between the thiophene ring and the alkyne system, which influences the molecule's electronic properties and stability.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and ab initio methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.
An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic behavior. This includes conformational changes, vibrational motions, and interactions with surrounding solvent molecules. For example, MD could be used to study the hydrogen bonding dynamics of the alcohol group with water molecules, providing insights into its solubility and solvation structure. While specific MD studies on this molecule are not available, simulations on thiophene and its derivatives have been used to understand their excited-state dynamics and relaxation mechanisms. rsc.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiophene |
Advanced Applications in Complex Organic Synthesis and Catalysis
As a Precursor for Diverse Heterocyclic Scaffolds
The intrinsic reactivity of the alkyne and alcohol functionalities within 3-(3-Thienyl)-2-propyn-1-ol makes it an ideal precursor for the synthesis of various heterocyclic scaffolds. Through carefully designed reaction cascades, including cyclizations, rearrangements, and multicomponent reactions, this compound can be elaborated into fused and polycyclic systems containing nitrogen, oxygen, and sulfur.
Coumarins and their fused derivatives are a prominent class of heterocycles known for their broad range of biological activities. While numerous methods exist for coumarin synthesis, the use of propargyl alcohols like this compound offers a modern and flexible approach. A powerful strategy involves the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org
In a potential synthetic route, this compound can be coupled with an ortho-hydroxy-iodoarene using a palladium-copper co-catalyst system. The resulting intermediate, a 1-(ortho-hydroxyphenyl)-3-(3-thienyl)-2-propyn-1-ol derivative, can then undergo an intramolecular cyclization reaction. This cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of a 4-substituted-coumarin bearing the thienyl-methyl group at the 4-position. This method is highly adaptable, allowing for the synthesis of a diverse library of coumarin derivatives by varying the substitution on the phenol starting material. Another approach involves reacting propargyl alcohol with 4-hydroxycoumarin to generate fused pyrano[3,2-c]coumarin systems. researchgate.net
| Reaction Type | Key Reagents | Intermediate Type | Resulting Scaffold |
| Sonogashira Coupling & Cyclization | o-Hydroxy-iodoarene, Pd/Cu catalyst, Base | 1-(o-Hydroxyphenyl)-3-(thienyl)propyne | 4-(Thienylmethyl)coumarin |
| Annulation | 4-Hydroxycoumarin | Propargyl-ether of coumarin | Fused Pyrano[3,2-c]coumarin |
Indole and benzothiophene cores are fundamental motifs in pharmaceuticals and materials science. nih.gov Propargyl alcohols have emerged as valuable synthons for their construction through elegant cascade reactions. An efficient, metal-free methodology involves a base-promoted propargyl–allene rearrangement followed by cyclization. nih.gov
For the synthesis of benzothiophenes, this compound could first be reacted with an ortho-allylthio-substituted aryl compound. Treatment of this precursor with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), would induce a propargyl-allenyl isomerization. The generated allene intermediate then undergoes an intramolecular nucleophilic attack by the sulfur atom, followed by cyclization and allyl migration to yield the final benzothiophene derivative. beilstein-journals.orgresearchgate.net
A similar strategy can be employed for indole synthesis. An N-allyl-N-propargyl aniline derivative, prepared from this compound, can be treated under basic conditions or with a phosphite reagent to trigger a rearrangement-cyclization cascade, ultimately forming the indole moiety. nih.govsemanticscholar.org These methods are notable for their efficiency and avoidance of transition metal catalysts. beilstein-journals.org
| Target Heterocycle | Required Precursor from this compound | Key Reaction Sequence | Catalyst/Reagent |
| Benzothiophene | Derivative of an ortho-(allylthio)phenol | Propargyl-Allenyl Rearrangement -> Cyclization -> Allyl Migration | DBU (Base) |
| Indole | Derivative of an N-allyl-ortho-aminoaryl compound | Propargyl-Allenyl Rearrangement -> Intramolecular Attack -> Cyclization | Base or (EtO)₂PCl |
The spirooxindole framework is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. The synthesis of these complex, three-dimensional molecules can be achieved using alkynes as key building blocks. A prominent method is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.
In this context, this compound (or its activated form, such as a propiolate ester) can serve as the alkyne component (the dipolarophile). The azomethine ylide is typically generated in situ from the condensation of an isatin derivative and an amino acid. The subsequent cycloaddition reaction constructs the spiro-pyrrolidine ring fused to the oxindole core in a highly convergent manner. thieme-connect.comnih.gov
Furthermore, the reactivity of propargyl alcohols can be harnessed in ruthenium-catalyzed cascade annulations to build other complex polycyclic systems. researchgate.net For example, reactions with indole derivatives can lead to the formation of carbazoles or other fused polycycles, demonstrating the utility of this compound in rapidly assembling molecular complexity from simple precursors. researchgate.netresearchgate.net
Precursors for Organometallic Complexes and Catalysts
The terminal alkyne and adjacent hydroxyl group in this compound make it an ideal substrate for the synthesis of various organometallic complexes. These complexes often serve as key intermediates or catalysts in a range of synthetic transformations.
Generation of Metal-Carbene and Allenylidene Intermediates
Propargylic alcohols are well-established precursors for the generation of ruthenium allenylidene and vinylcarbene complexes. This transformation is fundamental to a variety of catalytic processes, including olefin metathesis. The reaction typically begins with the coordination of the alkyne to a ruthenium center, followed by dehydration to form the highly reactive allenylidene intermediate ([Ru]=C=C=CR₂).
For instance, the reaction of propargylic alcohols with suitable ruthenium precursors, such as those used in olefin metathesis, can lead to the formation of these key intermediates. nih.gov While specific studies detailing the use of this compound are not extensively documented, analogous reactions with structurally similar compounds, such as diphenyl propargyl alcohol, have been successfully employed to generate stable and catalytically active ruthenium indenylidene complexes. nih.gov The presence of the electron-rich thienyl group in this compound is expected to influence the electronic properties and stability of the resulting allenylidene and carbene complexes, potentially modulating their reactivity and catalytic performance.
These metal-allenylidene species are versatile intermediates that can undergo further reactions. For example, they can serve as precursors to Fischer-type carbene complexes through nucleophilic attack at the central carbon atom. The synthesis of platinum(II) Fischer carbene complexes bearing thienyl substituents has been reported, demonstrating the utility of thienyl moieties in stabilizing carbene complexes for applications in catalysis.
Table 1: Examples of Propargylic Alcohols as Precursors to Ruthenium Intermediates This table is based on analogous compounds to illustrate the principle.
| Precursor Compound | Ruthenium Complex Type | Application / Reaction |
|---|---|---|
| Diphenyl propargyl alcohol | Phenylindenylidene | Ring Closing Metathesis (RCM) nih.gov |
| 1-Cyclopropyl-2-propyn-1-ols | Allenylidene | Synthesis of conjugated enynes uib.no |
Development of Novel Catalytic Systems (e.g., for alkyne hydrosilylation)
The organometallic complexes derived from this compound or its analogs are instrumental in developing new catalytic systems. A prominent application is in the hydrosilylation of alkynes, an atom-economical method for synthesizing vinylsilanes, which are versatile building blocks in organic synthesis.
Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have proven to be highly efficient catalysts for the hydrosilylation of a wide range of alkynes, including terminal and internal propargylic alcohols. nih.govnih.gov These reactions are notable for their high regioselectivity and stereoselectivity, often proceeding via a trans-addition mechanism to yield (Z)-vinylsilanes exclusively. nih.gov
In the context of this compound, hydrosilylation would be expected to yield a thienyl-substituted (Z)-β-vinylsilane. The hydroxyl group in the substrate plays a crucial directing role in achieving high regioselectivity, with the silyl group typically adding to the position distal to the hydroxyl functionality. nih.gov The resulting vinylsilane, featuring a thienyl group, would be a valuable intermediate for subsequent cross-coupling reactions (e.g., Hiyama coupling) or oxidations to introduce further functionality.
Table 2: Regioselectivity in Ruthenium-Catalyzed Hydrosilylation of Propargylic Alcohols Data based on analogous internal alkyne substrates to demonstrate selectivity.
| Alkyne Substrate | Silane | Catalyst | Product Selectivity | Yield |
|---|---|---|---|---|
| 1-Phenyl-1-propyn-3-ol | Triethylsilane | [CpRu(MeCN)₃]PF₆ | 13:1 (β:α), exclusively Z-isomer | >98% |
| 3-Octyn-1-ol | Triethylsilane | [CpRu(MeCN)₃]PF₆ | 6:1 (β:α), exclusively Z-isomer | >98% |
Functional Materials and Polymer Chemistry (Exploration of potential, if not direct application)
While direct polymerization studies of this compound are not widely reported, its structure suggests significant potential for applications in materials science. The compound contains two key functional motifs: a polymerizable alkyne group and an electronically active thiophene (B33073) ring.
The polymerization of acetylene derivatives is a well-known route to obtaining conjugated polymers with interesting optical and electronic properties. The presence of the thienyl substituent on the polyacetylene backbone would be expected to enhance these properties, similar to how polythiophenes exhibit conductivity and are used in organic electronics. The resulting polymer, poly(this compound), would feature a conjugated backbone with pendant hydroxyl and thienyl groups. These functionalities could be used for further modification, such as grafting other polymer chains or introducing specific functional molecules, allowing for the tuning of the material's properties for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).
Furthermore, the propargyl alcohol itself can be a monomer in polymerization reactions. For example, 2-propyn-1-ol can be polymerized with ethylene oxide to form functional polymers. This suggests that this compound could be incorporated into various polymer architectures, such as polyesters or polyethers, introducing both the thiophene unit and the alkyne handle for post-polymerization modification via "click" chemistry.
Conclusion and Future Research Directions
Summary of Key Contributions to the Chemistry of 3-(3-Thienyl)-2-propyn-1-ol
While dedicated studies on this compound are not extensive, its chemical significance can be inferred from the well-established reactivity of its constituent parts: the 3-substituted thiophene (B33073) and the propargyl alcohol. The primary contributions to its chemistry are therefore an amalgamation of synthetic protocols and transformations common to these classes of compounds.
Key reactions that underscore the importance of this molecule as a synthetic intermediate include:
Carbon-Carbon Bond Formation: The terminal alkyne and the activated positions on the thiophene ring are prime sites for C-C bond formation. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a foundational method for elaborating the propargylic fragment. organic-chemistry.orgresearchgate.net Conversely, the C-H bonds on the thiophene ring, particularly at the 2- and 5-positions, are amenable to direct arylation and other C-H activation strategies, allowing for the construction of extended conjugated systems. mdpi.com
Functional Group Transformations: The primary alcohol of the propargyl unit can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a variety of other functional groups. The triple bond itself is a hub of reactivity, susceptible to hydrogenation, hydration, and various cycloaddition reactions.
Polymer Synthesis: Thiophene-containing acetylenic compounds are precursors to conjugated polymers. The polymerization of such monomers can lead to materials with interesting electronic and optical properties. acs.orgbath.ac.uk
The following table summarizes some of the key transformations applicable to this compound based on the known chemistry of its components.
| Reaction Type | Reagents and Conditions | Expected Product Class | Significance |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, base | Diaryl/Aryl-vinyl acetylenes | Construction of extended π-conjugated systems |
| C-H Arylation | Aryl Halide, Pd catalyst, ligand, base | Arylated thienyl propargyl alcohols | Atom-economical C-C bond formation |
| Oxidation | PCC, PDC, or Swern oxidation | 3-(3-Thienyl)-2-propynal | Access to α,β-unsaturated carbonyl compounds |
| Click Chemistry | Organic azide, Cu(I) catalyst | Thienyl-substituted triazoles | Synthesis of biologically relevant heterocycles |
| Polymerization | Ziegler-Natta or other catalysts | Poly(this compound) | Development of novel functional polymers |
Emerging Synthetic Methodologies and Catalytic Strategies
Recent advances in synthetic organic chemistry offer exciting new avenues for the preparation and functionalization of this compound. These emerging methodologies promise greater efficiency, selectivity, and functional group tolerance compared to traditional methods.
Modern Synthetic Approaches:
Asymmetric Alkynylation: The enantioselective addition of a terminal alkyne to an aldehyde is a powerful method for producing chiral propargyl alcohols. organic-chemistry.orgnih.gov The application of chiral catalysts, such as those based on zinc, indium, or other transition metals complexed with chiral ligands, could provide access to enantioenriched forms of this compound and its derivatives.
Multicomponent Reactions: Three-component reactions involving an aldehyde, an amine, and a terminal alkyne (A³ coupling) provide a direct and atom-economical route to propargylamines. While not a direct synthesis of the target alcohol, this highlights the potential for multicomponent strategies to rapidly assemble complex molecules from simple precursors. rsc.org A related approach could involve the three-component reaction of a conjugated diene, a CH acid, and formaldehyde to generate precursors that could be further elaborated. beilstein-journals.orgresearchgate.net
Flow Chemistry: The use of microreactor or flow chemistry systems can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates or exothermic processes.
Advanced Catalytic Systems:
Dual Catalysis: The combination of two different catalytic cycles in a single pot can enable novel transformations. For instance, a combination of photoredox catalysis and transition metal catalysis could allow for mild and selective C-H functionalization of the thiophene ring.
Nanocatalysis: The use of catalytically active metal nanoparticles can offer enhanced reactivity and selectivity, as well as easier catalyst recovery and recycling. Palladium nanoparticles, for example, have been shown to be effective catalysts for a variety of cross-coupling reactions.
The table below outlines some of these emerging strategies and their potential application to the synthesis and modification of this compound.
| Methodology | Catalytic System | Potential Application | Advantages |
| Asymmetric Alkynylation | Chiral Zn, In, or other metal complexes | Enantioselective synthesis of chiral derivatives | Access to stereochemically defined molecules |
| C-H Functionalization | Rhodium, Ruthenium, or Iridium catalysts | Direct and selective modification of the thiophene ring | High atom economy, reduced pre-functionalization |
| Multicomponent Reactions | Copper or Gold catalysts | Rapid assembly of complex molecular scaffolds | Increased efficiency and molecular diversity |
| Flow Chemistry | Immobilized catalysts in microreactors | Safer and more scalable synthesis | Improved process control and safety |
Untapped Potential in Interdisciplinary Research Areas
The unique combination of a thiophene ring and a propargyl alcohol functionality in this compound opens up a wide range of possibilities for its application in various interdisciplinary fields.
Materials Science:
Organic Electronics: Thiophene-based materials are renowned for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The rigid, linear structure of the propargyl unit can be exploited to create highly ordered, conjugated polymers and oligomers with tailored electronic properties. acs.orgbath.ac.uk The alcohol functionality provides a handle for further modification, such as attachment to surfaces or incorporation into larger supramolecular assemblies.
Molecular Wires: Oligoynes and polyynes, which can be synthesized from precursors like this compound, are being investigated as molecular wires for nanoelectronic applications due to their ability to conduct charge over long distances. rsc.org
Medicinal Chemistry:
Privileged Scaffold: The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.org
Bioactive Propargyl Alcohols: The propargyl alcohol moiety is also found in a number of biologically active natural products and synthetic compounds. It can act as a key pharmacophore or as a reactive handle for covalent modification of biological targets.
Drug Discovery: The combination of these two pharmacologically important fragments in a single molecule makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Its derivatives could be screened for a wide range of biological activities.
Chemical Biology:
Bioconjugation: The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bioorthogonal ligation reaction. This would allow for the attachment of this compound to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and diagnostics.
Chemical Probes: Fluorescent or otherwise tagged derivatives of this compound could be developed as chemical probes to study biological processes.
The future of research on this compound is bright and multifaceted. As new synthetic methods are developed and our understanding of the unique properties of thiophene-alkyne systems deepens, this versatile molecule is poised to become an increasingly important tool for chemists, materials scientists, and biologists alike.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(3-thienyl)-2-propyn-1-ol and its derivatives?
- Methodology : Palladium-catalyzed Sonogashira coupling is widely employed. For example, aryl halides (e.g., 3-thienyl iodides) react with propargyl alcohol under conditions involving Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and a base like diisopropylamine (DIPA) in THF at 60–80°C. Yields range from 50–75%, depending on substituent steric effects .
- Key Considerations : Optimize catalyst loading and reaction time to minimize homocoupling byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. How is this compound characterized spectroscopically?
- Analytical Workflow :
- ¹H NMR : Peaks for the hydroxyl proton (δ 1.8–2.2 ppm, broad) and propargyl CH₂ (δ 4.5–4.7 ppm). Thienyl protons appear as multiplets (δ 6.8–7.4 ppm) .
- ¹³C NMR : Propargyl carbons (δ 80–90 ppm for sp-hybridized carbons), thienyl carbons (δ 120–140 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in yields during Meyer-Schuster rearrangements of this compound derivatives?
- Data Contradiction Analysis : Lower yields (<40%) in trifluoromethyl dienone synthesis (e.g., 1,1,1-trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one) may arise from competing hydration pathways. Stabilize the oxocarbenium intermediate using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) to suppress side reactions .
- Experimental Design : Monitor reaction progress via in situ IR for carbonyl formation (1700–1750 cm⁻¹) and adjust acid concentration iteratively.
Q. How do electronic effects of the thienyl group influence cross-coupling reactivity in propargyl alcohol systems?
- Hypothesis Testing : The electron-rich 3-thienyl group enhances nucleophilicity at the propargyl position, facilitating Pd-catalyzed couplings. Compare reaction rates with phenyl analogs (e.g., 3-phenyl-2-propyn-1-ol) using kinetic studies (e.g., GC-MS time-course analysis).
- Data Interpretation : Thienyl derivatives exhibit 20–30% faster coupling rates due to sulfur’s lone-pair donation, stabilizing transition states .
Q. What environmental interactions are observed for this compound in soil systems?
- Nitrification Inhibition : At 10–50 µM concentrations, the compound reduces ammonia oxidation by 40–60% in Nitrosomonas europaea cultures. Dose-dependent effects correlate with thiol group interactions in ammonia monooxygenase .
- Methodology : Use soil microcosms with ¹⁵N-labeled NH₄⁺ to track nitrification inhibition via isotope-ratio mass spectrometry (IRMS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
